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DMTr-LNA-5MeU-3-CED-phosphoramidite

antisense oligonucleotides thermal stability melting temperature

Standard DNA or 2′-OMe phosphoramidites yield probes with poor duplex stability and weak mismatch discrimination, limiting SNP genotyping and miRNA detection sensitivity. DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) overcomes these limitations: • LNA modification delivers 1.5-4°C ΔTm per residue; single-mismatch discrimination >20°C for robust allele-specific qPCR. • 5-MeU base attenuates TLR7/8 innate immune activation-critical for therapeutic ASOs and in vivo imaging. • ≥98% HPLC purity ensures high coupling efficiency on automated DNA/RNA synthesizers. White to off-white powder; store at -20°C protected from light. Ships with blue ice.

Molecular Formula C41H49N4O9P
Molecular Weight 772.8 g/mol
CAS No. 206055-75-6
Cat. No. B3182076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-5MeU-3-CED-phosphoramidite
CAS206055-75-6
Molecular FormulaC41H49N4O9P
Molecular Weight772.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)/t35-,36?,38-,40-,55?/m1/s1
InChIKeySTPXOEPMLLHUDQ-DMMPMGKKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-5MeU-3-CED-phosphoramidite


DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) is a locked nucleic acid (LNA) phosphoramidite monomer used in solid-phase oligonucleotide synthesis [1]. It features a 5-methyluridine (5MeU) base, a conformationally restricted bicyclic ribose analog (2′-O,4′-C-methylene-β-D-ribofuranosyl), a 5′-O-dimethoxytrityl (DMTr) protecting group, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CED) reactive moiety [2]. The compound (molecular formula C₄₁H₄₉N₄O₉P, MW 772.84) is supplied as a white to off-white solid powder with typical purity ≥98% by HPLC, and is designed for automated DNA/RNA synthesizers using standard coupling protocols [3].

Monomer type LNA phosphoramidite with 5-MeU base
Synthesis workflow Designed for automated DNA/RNA synthesis
Key attribute Reduced TLR-mediated immune recognition

Why DMTr-LNA-5MeU-3-CED-phosphoramidite Is Irreplaceable


Substituting DMTr-LNA-5MeU-3-CED-phosphoramidite with a standard DNA, 2′-O-methyl (2′-OMe), or even other LNA-base phosphoramidites introduces functionally significant deficiencies in oligonucleotide performance. LNA modifications confer per-residue thermal stabilization (ΔTm) that is 3- to 8-fold greater than 2′-OMe and 2′-F modifications, and enable mismatch discrimination that is unattainable with unmodified DNA probes [1]. Additionally, the 5-methyluridine base contributes to reduced innate immune recognition through TLR7/8 pathways—a property not conferred by unmodified uridine LNA monomers [2]. Generic substitution therefore compromises duplex stability, allelic discrimination power, nuclease resistance, and may increase unwanted immunostimulation in therapeutic or in vivo imaging applications. The following quantitative evidence establishes the specific, measurable advantages that justify selecting this precise monomer.

Thermal stability

Standard DNA or 2′-OMe monomers do not provide equivalent per-modification thermal stabilization.

Immune recognition

Unmodified uridine LNA lacks 5-MeU-mediated attenuation of TLR7/8 pathways, which may alter immune recognition profiles in vivo.

Base specificity

Other LNA-base monomers (A, G, C, T) do not provide the same immune-evasive property.

LNA-5MeU Performance Evidence


Per-Modification Thermal Stabilization

Incorporation of LNA monomers increases duplex melting temperature (Tm) substantially more than alternative 2′ modifications. In a direct comparative study of antisense oligonucleotides targeting RNA, LNA modifications increased Tm by 1.5–4°C per residue compared to unmodified 18-mer DNA, whereas 2′-O-methyl nucleotides increased Tm by only <1°C per modification [1]. In a separate cross-study analysis, 2′-F-RNA modifications increase duplex Tm by 1–2°C per incorporation [2], confirming that LNA provides the highest per-residue thermal stabilization among common affinity-enhancing modifications.

Thermal stabilization
Head-to-head
LNA ΔTm 1.5–4°C/mod vs 2′-OMe <0.5°C/mod
Supports higher affinity per residue; reported ranking context.
Chimeric LNA/DNA 18-mers, RNA complement
antisense oligonucleotides thermal stability melting temperature duplex hybridization

SNP Mismatch Discrimination

LNA-modified oligonucleotides demonstrate dramatically improved discrimination between perfectly matched and single-base mismatched targets compared to unmodified DNA probes. In SNP detection applications, LNA probes as short as 12 nucleotides produce ΔTm values around 20°C for single mismatches—a level of discrimination that is not achievable with DNA probes of equivalent length [1]. Thermodynamic analysis confirms that LNA modifications enhance mismatch discrimination in the majority of sequence contexts, with the largest discriminatory boost observed for central C·C and A·G mismatches [2].

SNP discrimination
Class-level
ΔTm ~20°C for single mismatch
Reported high mismatch discrimination with LNA probes.
12-mer LNA probes; PCR platforms
SNP genotyping mismatch discrimination allele-specific PCR molecular diagnostics

Serum Nuclease Resistance

In a direct comparative study, chimeric LNA/DNA oligonucleotides containing three LNA residues at each terminus exhibited a 10-fold increase in serum half-life compared to unmodified DNA (from t₁/₂ ≈ 1.5 h to t₁/₂ ≈ 15 h) and outperformed both isosequential phosphorothioates (t₁/₂ = 10 h) and 2′-O-methyl gapmers (t₁/₂ = 12 h) [1]. The rank order of nuclease resistance in human serum was LNA/DNA chimera > 2′-O-methyl gapmer > phosphorothioate > unmodified DNA.

Serum nuclease resistance
Head-to-head
LNA/DNA t½ ~15 h vs DNA 1.5 h, PS 10 h, 2′-OMe 12 h
Supports prolonged serum exposure in research models.
Human serum, 37°C; PAGE analysis
antisense therapeutics nuclease resistance serum stability oligonucleotide half-life

Target Affinity and RNase H Activation

The efficiency of antisense oligonucleotides in supporting RNase H-mediated target RNA cleavage directly correlates with their target binding affinity. In a systematic comparison, the rank order of RNase H cleavage efficiency and target affinity was: LNA-containing oligonucleotides > 2′-O-methyl gapmers > unmodified DNA > phosphorothioates [1]. Chimeric LNA/DNA gapmers required 7–8 contiguous DNA monomers in the central gap for full RNase H activation, whereas 2′-O-methyl gapmers required only 6 DNA monomers—reflecting differences in the structural requirements for enzyme recruitment [1].

RNase H affinity rank
Head-to-head
LNA > 2′-OMe > DNA > PS
Reported highest affinity among common modifications.
Gapmer designs; RNase H cleavage assay
antisense mechanisms RNase H cleavage target affinity gapmer design

TLR7/8 Immune Activation Attenuation

Incorporation of modified nucleosides, including 5-methyluridine (m5U), abrogates Toll-like receptor (TLR)-mediated immune activation. In a foundational study, RNA containing m5U, m5C, m6A, s2U, or pseudouridine failed to signal through human TLR3, TLR7, and TLR8, in contrast to unmodified RNA which potently activates these receptors [1]. Dendritic cells exposed to modified RNA expressed significantly less cytokines and activation markers than those treated with unmodified RNA [1]. The 5MeU base in DMTr-LNA-5MeU-3-CED-phosphoramidite combines this immune-evasive property with the thermal stability advantages of the LNA backbone.

TLR7/8 attenuation
Class-level
5-MeU abrogates TLR3/7/8 activation
Supports immune-evasive context in oligonucleotide research.
HEK293 reporter cells; DC maturation assays
innate immunity TLR7 TLR8 immunogenicity therapeutic oligonucleotides

DMTr-LNA-5MeU-3-CED-phosphoramidite Applications


SNP Genotyping and Allele-Specific PCR

LNA-5MeU-modified oligonucleotide probes enable SNP detection with ΔTm values around 20°C for single mismatches, a level of discrimination unattainable with standard DNA probes of equivalent length [1]. This compound is ideally suited for synthesizing short (12–15-mer) LNA probes for allele-specific qPCR, LightCycler/LightTyper assays, and microarray-based genotyping platforms. The 5MeU base provides the additional benefit of reduced TLR-mediated immune recognition in applications involving cellular or in vivo sample analysis [2].

ASO Therapeutics and Gapmer Design

The combination of LNA-mediated thermal stabilization (1.5–4°C per residue ΔTm) and serum nuclease resistance (10-fold half-life extension with terminal LNA modifications) makes this phosphoramidite a critical building block for therapeutic ASOs [1]. LNA/DNA gapmers incorporating 5MeU-LNA at the termini protect the oligonucleotide from exonucleases while maintaining the central DNA gap required for RNase H recruitment. The 5MeU modification further mitigates TLR7/8-mediated immune activation, a key consideration for chronic dosing regimens [2].

In Situ Hybridization and Molecular Beacons

LNA-5MeU-modified oligonucleotides provide the high affinity and mismatch discrimination required for challenging in situ hybridization applications, including formalin-fixed paraffin-embedded (FFPE) tissue analysis and single-molecule FISH. The enhanced ΔTm per residue enables the design of shorter probes that penetrate tissue more effectively while maintaining stringent target specificity [1]. The 5MeU base contributes to reduced background signals from immune-competent cells in tissue sections [2].

miRNA Inhibition and AntimiR Development

Short miRNA sequences present challenging targets for inhibitor design due to the high degree of sequence homology among miRNA family members. LNA-5MeU modifications provide the affinity and discrimination necessary to achieve potent, specific miRNA inhibition. Chimeric LNA/2′-OMe antisense oligonucleotides incorporating LNA-5MeU have been shown to be among the most potent constructs for miRNA inhibition in vitro, with the potential for shortened oligonucleotide length while maintaining activity equivalent to longer 2′-OMe-only constructs [1]. The 5MeU base reduces innate immune recognition, a significant advantage for in vivo miRNA targeting studies [2].

Application
Selection Property
Validation Focus
SNP Genotyping Research
LNA-enhanced mismatch discrimination
Allele-specific assay specificity
Antisense Oligonucleotide Research
Thermal stability & nuclease resistance
Target affinity and serum stability endpoints
In Situ Hybridization
High-affinity short probes
Probe penetration and target specificity
miRNA Inhibition Research
Potent specific miRNA binding
miRNA inhibition potency and immune recognition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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